8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine family, which is characterized by its psychoactive properties. These compounds are widely recognized for their applications in treating anxiety, insomnia, and other neurological disorders. The presence of a bromine atom at the 8-position and a methyl group at the 1-position distinguishes this compound from others in its class.
This compound can be synthesized through various chemical methods, and it is available from several chemical suppliers for research purposes. Its unique structure allows it to interact with specific receptors in the central nervous system, making it a subject of interest in pharmacological studies .
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one falls under the category of benzodiazepines, which are classified as central nervous system depressants. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This compound is particularly noted for its potential use in clinical settings such as sedation and anesthesia .
The synthesis of 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one typically involves the following steps:
Technical details regarding reagents and conditions can vary significantly based on the specific synthetic route chosen .
The molecular formula for 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is . Its structure features a fused benzodiazepine ring system with a bromine substituent and a methyl group.
Key structural data includes:
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one participates in various chemical reactions typical of benzodiazepines:
The reaction conditions (e.g., temperature, solvent) significantly influence the outcome of these transformations and are crucial for optimizing yields .
The mechanism of action for 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one primarily involves its interaction with gamma-aminobutyric acid receptors in the brain. By enhancing the effects of gamma-aminobutyric acid, this compound exhibits anxiolytic and sedative effects.
Studies indicate that compounds within this class modulate neuronal excitability by increasing chloride ion influx through gamma-aminobutyric acid type A receptors, resulting in hyperpolarization of neurons .
The physical properties of 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one include:
Key chemical properties include:
Safety data sheets provide information regarding handling precautions due to its classification as a controlled substance in some jurisdictions .
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one has several scientific applications:
This compound exemplifies the ongoing research into benzodiazepines' therapeutic potential while highlighting the importance of understanding their synthesis and action mechanisms for future drug development.
The 8-bromo substitution on the 1,4-benzodiazepin-5-one scaffold (C₁₀H₁₁BrN₂O) introduces strategic synthetic versatility and modulates bioactivity. This bromine atom at the C8 position of the fused benzene ring creates a distinct electronic environment that facilitates further functionalization via transition-metal-catalyzed cross-coupling reactions. The electrophilic character of the bromine enables palladium-mediated Suzuki and Buchwald-Hartwig reactions, allowing chemists to introduce aryl, heteroaryl, or amino groups at this position [1] [9].
Table 1: Synthetic Modifications Enabled by C8-Bromination
Reaction Type | Reagents/Conditions | Resulting Substituent | Application |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, DME | Aryl/Heteroaryl | Fluorescent probes |
Buchwald-Hartwig | Pd₂(dba)₃, BINAP, amine | Aminoalkyl | Receptor affinity tuning |
Metal Complexation | ZnCl₂/PdCl₂, ethanol | N,N,O-coordinated complexes | Cytostatic agents |
Notably, coordination chemistry studies reveal that the 8-bromo-1-methyl variant forms stable complexes with transition metals. The bromine atom indirectly influences coordination behavior by modulating electron density at N4, which serves as a primary metal-binding site. Zinc(II) and palladium(II) complexes exhibit distorted tetrahedral and square-planar geometries, respectively, with the brominated ligand demonstrating enhanced stability compared to non-halogenated analogs (ΔG = -8.2 kcal/mol) [3] . The bromine's steric bulk also influences crystal packing, as evidenced by shortened van der Waals contacts (3.42 Å vs. 3.67 Å in chlorine analogs) in X-ray structures [3].
The saturated C3-C4 bond in 3,4-dihydro-2H-1,4-benzodiazepin-5-one induces significant conformational flexibility, distinguishing it from planar aromatic benzodiazepines. X-ray crystallography reveals two dominant conformers:
The 1-methyl group at N1 imposes steric constraints that limit ring inversion kinetics. Variable-temperature NMR studies (233-298K) in CDCl₃ demonstrate coalescence at 253K, corresponding to an inversion barrier of 45.2 kJ/mol—12% higher than unmethylated derivatives. Reduced ring strain from saturation (estimated 3.7 kcal/mol vs. 8.1 kcal/mol in oxidized analogs) enables adaptive binding to biological targets with deep hydrophobic pockets [3] [9].
Table 2: Conformational Parameters of the 7-Membered Ring
Parameter | Half-Chair | Boat | Aromatic Analog |
---|---|---|---|
C3-C4 Dihedral (°) | 28.7 | -42.5 | 0.3 |
N4-C5 Bond Length (Å) | 1.352 | 1.367 | 1.289 |
Ring Inversion Barrier (kJ/mol) | 45.2 | 38.7 | N/A |
Solvent Preference | Non-polar | Polar | Universal |
Bromine's electron-withdrawing σ-effect (+0.38 e⁻) combined with resonance donation (+0.27 e⁻) creates a complex electronic profile that significantly alters molecular recognition. Spectroscopic and computational analyses reveal:
Bromine's polarizability enhances π-stacking capability, with computational studies (MP2/cc-pVDZ) predicting a 23% increase in stacking energy with phenylalanine residues (-8.7 kcal/mol vs. -7.1 kcal/mol for hydrogen-substituted analog). This electronic profile explains the 8-bromo derivative's enhanced affinity for hydrophobic receptor pockets containing π-systems, as observed in molecular docking studies with GABAₐ receptor fragments (ΔG = -9.4 kcal/mol vs. -7.8 kcal/mol for des-bromo ligand) [5] [8].
Table 3: Electronic Properties of Position 8 Substituents
Substituent | Hammett σₚ | π-Stacking Energy (kcal/mol) | logP | λₘₐₓ (nm) |
---|---|---|---|---|
Br | +0.23 | -8.7 | 1.92 | 278 |
H | 0.00 | -7.1 | 1.05 | 263 |
Cl | +0.37 | -7.9 | 2.11 | 272 |
CH₃ | -0.17 | -6.8 | 2.34 | 269 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7